1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chlorophenoxy group, a methyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
The synthesis of 1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with chloromethyl methyl ether to form 3-chlorophenoxymethyl chloride. This intermediate is then reacted with 5-methyl-3-nitro-1H-pyrazole in the presence of a base such as potassium carbonate to yield the desired compound. The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemistry: The compound may serve as a precursor for the development of agrochemicals such as herbicides or insecticides.
Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate interactions with biological molecules through hydrogen bonding or electrostatic interactions. The chlorophenoxy group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:
5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol: This compound also contains a chlorophenoxy group but has an oxadiazole ring instead of a pyrazole ring. It exhibits different chemical reactivity and biological activity.
5-[(3-chlorophenoxy)methyl]-1,3-oxazolidin-2-one: This compound has an oxazolidinone ring and is used in different applications, such as corrosion inhibition.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10ClN3O3 |
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Molecular Weight |
267.67 g/mol |
IUPAC Name |
1-[(3-chlorophenoxy)methyl]-5-methyl-3-nitropyrazole |
InChI |
InChI=1S/C11H10ClN3O3/c1-8-5-11(15(16)17)13-14(8)7-18-10-4-2-3-9(12)6-10/h2-6H,7H2,1H3 |
InChI Key |
YBCPTJALWCAMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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